Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-
Overview
Description
Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-, also known as 4-chloro-4’-hydroxybenzophenone, is an organic compound with the molecular formula C₁₃H₉ClO₂. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the phenyl rings. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- can be synthesized through the reaction of 4-chlorobenzoyl chloride with 4-chlorophenol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-4’-hydroxybenzophenone.
Reduction: Formation of 4-chloro-4’-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal, anti-inflammatory, and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-4’-hydroxybenzophenone
- 4-chloro-4’-methoxybenzophenone
- 4-chloro-4’-aminobenzophenone
Uniqueness
Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYDAPXBZMSUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440447 | |
Record name | Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60805-31-4 | |
Record name | Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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